3,4,5-trichloro-1H-pyrrole-2-carboxylic acid
Overview
Description
3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H2Cl3NO2 and a molecular weight of 214.43 g/mol . This compound is characterized by the presence of three chlorine atoms attached to the pyrrole ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trichloro-1H-pyrrole-2-carboxylic acid typically involves the chlorination of pyrrole derivatives. One common method includes the reaction of pyrrole-2-carboxylic acid with chlorine gas under controlled conditions to introduce the chlorine atoms at the 3, 4, and 5 positions . The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and at a temperature range of 0-25°C to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrrole derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized products.
Reduction Reactions: Formation of alcohols or aldehydes.
Scientific Research Applications
3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-trichloro-1H-pyrrole-2-carboxylic acid is primarily based on its ability to interact with biological molecules through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms or cancer cells .
Comparison with Similar Compounds
3-Chloro-1H-pyrrole-2-carboxylic acid: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
Pyrrole-2-carboxylic acid: Lacks chlorine atoms, resulting in significantly different chemical properties and uses.
Uniqueness: 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid is unique due to the presence of three chlorine atoms, which enhance its reactivity and make it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
3,4,5-trichloro-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2/c6-1-2(7)4(8)9-3(1)5(10)11/h9H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXSZWFRGRIPQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C1Cl)Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258394 | |
Record name | 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111085-36-9 | |
Record name | 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111085-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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